1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenoxy)ethanone is a complex organic compound that belongs to the class of triazolopyrimidines. This compound exhibits significant pharmacological potential, particularly in anticancer applications. The structure is characterized by a triazole ring fused to a pyrimidine, which is further substituted with a piperazine moiety and various aromatic groups.
The compound's synthesis and biological activities have been documented in various scientific studies, highlighting its potential as an anticancer agent. The compound's CAS number is 1442463-96-8, which facilitates its identification in chemical databases and literature.
This compound can be classified under:
The synthesis of 1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenoxy)ethanone typically involves multi-step organic reactions. Key steps may include:
The compound can undergo various chemical reactions that are typical for organic compounds with multiple functional groups:
The mechanism of action for 1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenoxy)ethanone primarily involves its interaction with biological targets associated with cancer cell proliferation.
Research indicates that similar triazolopyrimidine derivatives inhibit specific enzymes involved in cancer cell growth pathways, such as cyclooxygenase enzymes or kinases related to cell cycle regulation. The binding affinity to these targets can be assessed using molecular docking studies.
Key physical properties include:
Chemical properties:
Spectroscopic analyses such as IR and NMR provide detailed information about functional groups and molecular conformation.
The primary application of 1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenoxy)ethanone lies in its potential as an anticancer agent. Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines including breast cancer (MCF7) and lung carcinoma (A549).
Additionally, ongoing research aims to explore its efficacy in other therapeutic areas such as anti-inflammatory treatments due to its structural similarities with known COX inhibitors.
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: